molecular formula C14H13NO6S2 B14142561 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene CAS No. 89303-52-6

1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene

Cat. No.: B14142561
CAS No.: 89303-52-6
M. Wt: 355.4 g/mol
InChI Key: BGGIDFSRJOHNOU-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes benzenesulfonyl, methanesulfonyl, and nitro functional groups

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene can be compared with similar compounds such as:

    1-Methyl-4-(methylsulfonyl)benzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methylbenzenesulfonyl chloride: This compound has a similar sulfonyl group but differs in its reactivity and applications

Properties

CAS No.

89303-52-6

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-4-methylsulfonyl-2-nitrobenzene

InChI

InChI=1S/C14H13NO6S2/c1-22(18,19)13-8-7-11(14(9-13)15(16)17)10-23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

BGGIDFSRJOHNOU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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